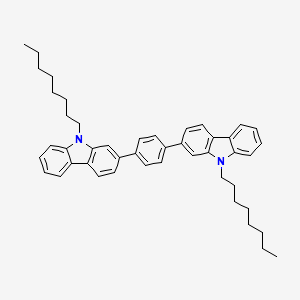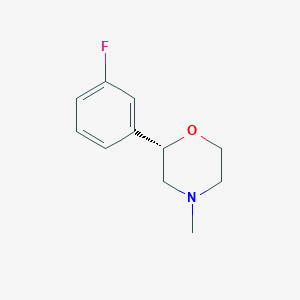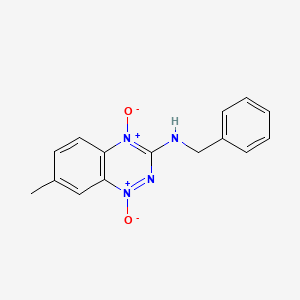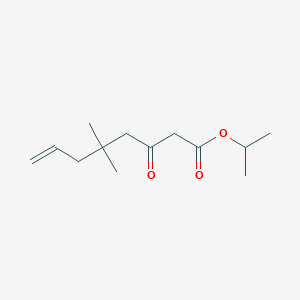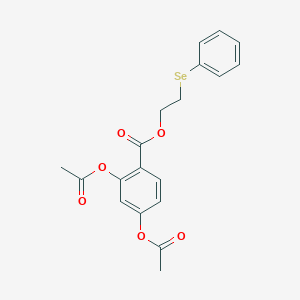
Benzoic acid, 2,4-bis(acetyloxy)-, 2-(phenylseleno)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2,4-bis(acetyloxy)-, 2-(phenylseleno)ethyl ester is a complex organic compound that features a benzoic acid core with two acetyloxy groups at the 2 and 4 positions, and a 2-(phenylseleno)ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,4-bis(acetyloxy)-, 2-(phenylseleno)ethyl ester typically involves multiple steps. One common method starts with the acylation of benzoic acid to introduce the acetyloxy groups. This is followed by the esterification of the carboxylic acid group with 2-(phenylseleno)ethanol under acidic conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2,4-bis(acetyloxy)-, 2-(phenylseleno)ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The acetyloxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acetyloxy groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylseleno group would yield selenoxide, while reduction of the ester groups would yield the corresponding alcohols.
Aplicaciones Científicas De Investigación
Benzoic acid, 2,4-bis(acetyloxy)-, 2-(phenylseleno)ethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of benzoic acid, 2,4-bis(acetyloxy)-, 2-(phenylseleno)ethyl ester involves its interaction with specific molecular targets. The phenylseleno group can interact with enzymes and proteins, potentially inhibiting their activity. The acetyloxy groups can also participate in various biochemical pathways, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 2,4-bis(acetyloxy)-: Lacks the phenylseleno group, making it less reactive in certain biochemical applications.
Benzoic acid, 2-(phenylseleno)ethyl ester: Lacks the acetyloxy groups, which may reduce its versatility in chemical reactions.
Uniqueness
The presence of both acetyloxy and phenylseleno groups in benzoic acid, 2,4-bis(acetyloxy)-, 2-(phenylseleno)ethyl ester makes it unique
Propiedades
Número CAS |
875544-25-5 |
|---|---|
Fórmula molecular |
C19H18O6Se |
Peso molecular |
421.3 g/mol |
Nombre IUPAC |
2-phenylselanylethyl 2,4-diacetyloxybenzoate |
InChI |
InChI=1S/C19H18O6Se/c1-13(20)24-15-8-9-17(18(12-15)25-14(2)21)19(22)23-10-11-26-16-6-4-3-5-7-16/h3-9,12H,10-11H2,1-2H3 |
Clave InChI |
OMJALSFDCASJOV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC(=C(C=C1)C(=O)OCC[Se]C2=CC=CC=C2)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[7-(trifluoromethyl)-9H-carbazol-2-yl]urea](/img/structure/B14197939.png)
![(2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(3-fluorophenyl)morpholine](/img/structure/B14197945.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]dodecyl propanoate](/img/structure/B14197951.png)
![[3-(Pentafluorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B14197962.png)

![Benzenamine, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-N-phenyl-](/img/structure/B14197989.png)
![3-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]-1,2lambda~6~-oxathiane-2,2-dione](/img/structure/B14197993.png)
![4-[2-(Benzenesulfinyl)ethenyl]benzonitrile](/img/structure/B14197997.png)
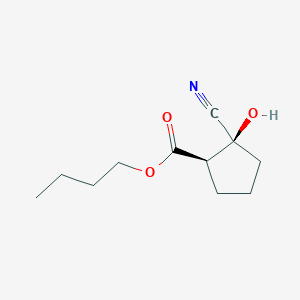
![N-(4-Chlorophenyl)-4-[4-(4-chlorophenyl)piperazin-1-yl]butanamide](/img/structure/B14198012.png)
